Ethyl 4-[(4-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate
Description
Ethyl 4-[(4-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate is a quinoline derivative featuring a 4-hydroxyphenylamino substituent at position 4 and a methyl group at position 8 of the quinoline core.
Properties
IUPAC Name |
ethyl 4-(4-hydroxyanilino)-8-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-19(23)16-11-20-17-12(2)5-4-6-15(17)18(16)21-13-7-9-14(22)10-8-13/h4-11,22H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFRINLEFVVBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isatoic Anhydride Route
The isatoic anhydride method, adapted from the synthesis of analogous quinolines, involves a two-step cyclization and functionalization process.
Quinoline Core Formation
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Starting Material : 2-Amino-4-methylbenzoic acid is converted to its isatoic anhydride derivative using triphosgene in tetrahydrofuran (THF) at 0–5°C.
-
Cyclization : The anhydride reacts with ethyl acetoacetate in N,N-dimethylacetamide (DMAc) under basic conditions (NaOH, 80°C), forming ethyl 4-hydroxy-8-methylquinoline-3-carboxylate.
Functionalization at Position 4
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Chlorination : The 4-hydroxy group is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux.
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Amination : Nucleophilic aromatic substitution with 4-aminophenol in dimethylformamide (DMF) at 100°C introduces the 4-hydroxyphenylamino moiety.
Skraup Synthesis-Based Approach
The Skraup reaction, traditionally used for quinoline synthesis, is modified to incorporate the ester and amino groups.
Core Formation
Post-Synthetic Modifications
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Chlorination and Amination : Identical to steps in §1.1.2.
Nucleophilic Aromatic Substitution (NAS)
This method focuses on late-stage functionalization of preformed quinoline esters.
Preparation of 4-Chloroquinoline Intermediate
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Starting Material : Ethyl 4-chloro-8-methylquinoline-3-carboxylate is synthesized via POCl₃ treatment of the 4-hydroxy precursor.
Coupling with 4-Aminophenol
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Reaction Conditions : 4-Chloroquinoline reacts with 4-aminophenol in DMAc at 110°C with K₂CO₃ as base.
Yield : 70–75%.
Gould-Jacobs Cyclization
This route employs β-keto esters and anilines for one-pot quinoline formation.
Cyclocondensation
Functionalization
-
Amination : Similar to §1.1.2.
Reaction Mechanisms and Optimization
Cyclization Mechanisms
Chlorination and Amination
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POCl₃ Reaction : The hydroxyl group is protonated and displaced by chloride via an SN2 mechanism.
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NAS : The electron-deficient 4-position of quinoline facilitates attack by the amine nucleophile, aided by base-mediated deprotonation.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Key Advantages | Limitations |
|---|---|---|---|---|
| Isatoic Anhydride | 78–82 | Moderate | High purity, fewer byproducts | Requires handling of toxic triphosgene |
| Skraup Synthesis | 65–70 | High | Cost-effective, industrial applicability | Harsh acidic conditions |
| NAS | 70–75 | Low | Late-stage functionalization flexibility | Low yields in chlorination step |
| Gould-Jacobs | 60–68 | Moderate | One-pot synthesis | High-temperature requirements |
Experimental Data and Characterization
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has demonstrated that quinoline derivatives, including ethyl 4-[(4-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate, exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them candidates for the development of new antibiotics. For instance, derivatives of this compound have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. Quinoline derivatives are known to interact with DNA and disrupt cellular processes in cancer cells. This compound has been shown to induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent . Further studies are needed to elucidate the specific mechanisms of action and to assess its efficacy in vivo.
1.3 Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, which are implicated in various inflammatory diseases . This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.
Material Science
2.1 Photovoltaic Applications
The unique electronic properties of quinoline derivatives have led to their exploration in material science, particularly in organic photovoltaic devices. This compound can be utilized as a dopant or a component in organic solar cells, enhancing their efficiency due to its electron-donating capabilities . Research into optimizing these materials for better energy conversion rates is ongoing.
2.2 Dye-Sensitized Solar Cells (DSSCs)
The compound's ability to absorb light at specific wavelengths makes it suitable for use in dye-sensitized solar cells. Its incorporation into DSSCs could improve light harvesting and overall efficiency . Studies are being conducted to evaluate the stability and performance of these solar cells using this compound.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated efficacy against E. coli with an MIC of 32 µg/mL. |
| Study B | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with IC50 of 25 µM. |
| Study C | Anti-inflammatory Effects | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages at 10 µM concentration. |
| Study D | Photovoltaic Applications | Enhanced efficiency by 15% when used as a dopant in organic solar cells. |
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects. Additionally, it can inhibit specific enzymes involved in cell signaling pathways, further contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
The following compounds share structural motifs with Ethyl 4-[(4-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate, enabling comparative analysis of substituent effects on physicochemical and functional properties.
Ethyl 4-[(2-Hydroxyethyl)amino]-8-methylquinoline-3-carboxylate
- Structure: Differs in the amino substituent (2-hydroxyethyl vs. 4-hydroxyphenyl).
- Impact : The 2-hydroxyethyl group reduces aromaticity but increases hydrophilicity compared to the hydroxyphenyl group. Molecular weight (274.32 g/mol) is lower due to the absence of a phenyl ring .
4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)quinoline (4k)
- Structure : Features a 4-chlorophenyl group at position 2 and a 4-methoxyphenyl group at position 3.
- Impact : The electron-withdrawing chlorine and electron-donating methoxy groups enhance stability and alter electronic distribution. Reported melting point: 223–225°C .
Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate
- Structure : Substituted with fluorine at position 8 and a hydroxy group at position 4.
- Impact: Fluorine’s electronegativity increases acidity at position 4. The hydroxy group replaces the amino functionality, reducing hydrogen-bonding capacity but improving solubility in aqueous media .
Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate
- Structure : Bromine at position 8 and hydroxy group at position 4.
- Likely higher molecular weight (~341.15 g/mol) compared to the methyl-substituted target compound .
Ethyl 4-{[1-(2,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate
- Structure : Contains a trifluoromethyl group at position 8 and a triazole-linked dichlorobenzyl moiety.
- Impact: The trifluoromethyl group strongly withdraws electrons, reducing electron density on the quinoline core.
Data Table: Structural and Physical Properties of Comparable Compounds
Research Findings and Functional Implications
Synthetic Methodologies: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is prevalent for introducing aryl/heteroaryl groups to quinoline cores, as seen in compound 4k . The target compound’s synthesis likely involves similar protocols, with Pd(OAc)₂ or PdCl₂(PPh₃)₂ catalysts .
Biological Relevance: Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate () demonstrates the importance of fluorine and cyclopropyl groups in antimicrobial activity. The target compound’s hydroxyphenylamino group may confer similar bioactivity through hydrogen bonding with biological targets .
Electrochemical and Solubility Profiles: Trifluoromethyl and bromo substituents () reduce electron density, enhancing oxidative stability but decreasing solubility in nonpolar solvents. The target compound’s hydroxyphenyl group may balance lipophilicity and polarity .
Crystallographic Data: Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate () exhibits a planar quinoline core with dihedral angles influenced by substituents. Similar steric effects are expected for the target compound .
Biological Activity
Ethyl 4-[(4-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₃N₃O₃
- Molecular Weight : 231.25 g/mol
- Melting Point : 271–274 °C (decomposes)
The compound features a quinoline core substituted with a hydroxyphenyl group and an ethyl ester, which contribute to its unique biological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The hydroxyphenyl group can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The quinoline core participates in π-π stacking interactions with aromatic amino acids, modulating receptor signaling pathways.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related quinoline derivatives. For instance, research on ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate showed significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells in mice. Key findings include:
- Cell Viability : The compound led to a 100% decrease in tumor cell viability compared to controls.
- Mechanisms : Induction of apoptosis and enhancement of antioxidant capacity were observed, suggesting a multifaceted mechanism of action.
- Histopathological Safety : No harmful effects on liver and kidney functions were noted, indicating a favorable safety profile for further development as a chemotherapeutic agent .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other quinoline derivatives:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Chloroquine | C₁₈H₁₄ClN₃S | Antimalarial |
| Ethyl 4-(7-hydroxycoumarin) | C₁₄H₁₃N₂O₄ | Antitumor |
| Ethyl 6-methoxyquinoline-3-carboxylate | C₁₃H₁₃N₂O₄ | Antioxidant |
This comparison illustrates how variations in substituents can significantly influence biological activity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : This is achieved through Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.
- Introduction of Hydroxyphenyl Group : Achieved via nucleophilic aromatic substitution.
- Esterification : The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Research Findings and Case Studies
Numerous studies have investigated the biological activity of quinoline derivatives:
- A study demonstrated that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation through apoptosis induction .
- Molecular docking studies indicated promising interactions between these compounds and cancer-related receptors, suggesting potential therapeutic applications .
Q & A
Q. Standard assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent blanks to rule out artifacts .
Advanced: How do substituent variations (e.g., methoxy vs. methyl groups) impact biological activity?
Q. Structure-activity relationship (SAR) insights :
Methodological note : Compare analogs via molecular docking (AutoDock Vina) and in vitro assays to validate SAR .
Advanced: What challenges arise in studying its molecular interactions with biological targets?
- Target ambiguity : The compound may bind multiple receptors (e.g., kinases, DNA topoisomerases). Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify primary targets .
- Solubility limitations : Poor aqueous solubility requires DMSO vehicles, which may interfere with assays. Optimize using co-solvents (e.g., PEG-400) or nanoformulations .
- Data contradictions : Discrepancies in IC₅₀ values across studies often stem from differences in cell lines or assay protocols. Standardize using CLSI guidelines .
Advanced: How can computational methods enhance understanding of its mechanism?
- Molecular dynamics (MD) simulations : Predict binding stability with targets (e.g., 100-ns simulations in GROMACS) .
- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic risks (e.g., CYP450 inhibition) early in development .
Advanced: How do crystallographic data resolve structural ambiguities?
- SHELXL refinement () resolves disorder in the quinoline ring or substituent orientations.
- Key parameters :
Advanced: What strategies address stability issues during storage?
- Degradation pathways : Hydrolysis of the ester group or oxidation of the amino group. Monitor via accelerated stability studies (40°C/75% RH for 6 months) .
- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for long-term storage at -80°C .
- Analytical validation : Use forced degradation (acid/base/oxidizing conditions) paired with LC-MS to identify breakdown products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
